molecular formula C9H6N4O B6267625 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile CAS No. 357284-81-2

2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile

Cat. No.: B6267625
CAS No.: 357284-81-2
M. Wt: 186.2
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Description

2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a furan ring at the 4-position, and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted pyrimidines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, as an EGFR inhibitor, the compound mimics ATP and binds to the kinase domain of the receptor, thereby blocking its activity and inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where overactive EGFR signaling is a common feature.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(thiophen-2-yl)pyrimidine-5-carbonitrile
  • 2-amino-4-(pyridin-2-yl)pyrimidine-5-carbonitrile
  • 2-amino-4-(benzofuran-2-yl)pyrimidine-5-carbonitrile

Uniqueness

2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

357284-81-2

Molecular Formula

C9H6N4O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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